3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Simiarenol can be synthesized through organic synthesis methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of reduction and oxidation reactions to form the desired structure . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of simiarenol often involves extraction from natural sources, such as the roots and stems of Rhododendron plants . The extraction process includes solvent extraction, purification, and crystallization to obtain pure simiarenol. This method is preferred due to the complexity and cost of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Simiarenol undergoes various chemical reactions, including:
Oxidation: Simiarenol can be oxidized to form simiarenone, a ketone derivative.
Reduction: Reduction of simiarenol can yield different alcohol derivatives depending on the reagents used.
Substitution: Simiarenol can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acetic anhydride for esterification and alkyl halides for etherification are commonly employed.
Major Products
Oxidation: Simiarenone
Reduction: Various alcohol derivatives
Substitution: Esters and ethers
Scientific Research Applications
Simiarenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of simiarenol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Simiarenol inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, thereby reducing inflammation.
Anti-tumor: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antioxidant: Simiarenol scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Simiarenol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Sorghumol: Another triterpenoid with similar anti-inflammatory and antioxidant properties.
Lupenone: A lupine-type triterpenoid known for its anti-inflammatory and anti-cancer activities.
Simiarenol stands out due to its broader range of biological activities and its presence in specific plant species.
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOSIJDDUBTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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